2-(1-Hexylhydrazinyl)benzothiazole

Physicochemical profiling Membrane permeability Preformulation

2-(1-Hexylhydrazinyl)benzothiazole (CAS 1404197-89-2) features a six-carbon hexyl chain on the hydrazine nitrogen that uniquely enhances logP, membrane permeability, and metal coordination geometry compared to unsubstituted or shorter-chain analogs. Essential for SAR studies of corrosion inhibitors, hydrazone-bridged benzothiazole libraries, and transition metal complexes. Its pH-dependent solubility (pKa 4.49) and lipophilic tail enable lipid-based formulation strategies. Procure this specific C6 derivative to avoid performance gaps caused by shorter-chain or unsubstituted variants.

Molecular Formula C13H19N3S
Molecular Weight 249.38 g/mol
Cat. No. B13970633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hexylhydrazinyl)benzothiazole
Molecular FormulaC13H19N3S
Molecular Weight249.38 g/mol
Structural Identifiers
SMILESCCCCCCN(C1=NC2=CC=CC=C2S1)N
InChIInChI=1S/C13H19N3S/c1-2-3-4-7-10-16(14)13-15-11-8-5-6-9-12(11)17-13/h5-6,8-9H,2-4,7,10,14H2,1H3
InChIKeyWKEYAWVXHYOKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hexylhydrazinyl)benzothiazole | CAS 1404197-89-2 | Procurement Guide for Advanced R&D


2-(1-Hexylhydrazinyl)benzothiazole is a hydrazine-functionalized benzothiazole derivative characterized by a six-carbon hexyl chain appended to the terminal hydrazine nitrogen. Its molecular structure (C13H19N3S, MW 249.38) confers distinct physicochemical properties, including predicted pKa of 4.49, logP driven by the lipophilic hexyl tail, and a hydrazine moiety that serves both as a reactive handle for derivatization and as a metal-coordinating center . This compound represents a specialized building block within the broader class of N-substituted benzothiazole hydrazines, offering a unique alkyl chain length that distinguishes it from both unsubstituted and shorter-chain analogs.

Why 2-(1-Hexylhydrazinyl)benzothiazole Cannot Be Replaced by Generic Benzothiazole Hydrazines


Substituting 2-(1-Hexylhydrazinyl)benzothiazole with unsubstituted 2-hydrazinobenzothiazole or other N-alkyl analogs fundamentally alters three critical performance axes: lipophilicity-driven membrane permeability, metal coordination geometry, and susceptibility to oxidative degradation. The hexyl chain dramatically increases logP relative to unsubstituted or methyl/ethyl-substituted hydrazines, which directly impacts partitioning into hydrophobic matrices in corrosion inhibitor coatings and influences cellular uptake in biological screening . Furthermore, the steric bulk of the hexyl group modulates the hydrazine nitrogen's accessibility for nucleophilic attack and metal chelation, a parameter that cannot be replicated by shorter-chain or unsubstituted variants. Procurement decisions must therefore account for this specific chain-length requirement when designing libraries, SAR campaigns, or functional materials.

2-(1-Hexylhydrazinyl)benzothiazole Quantitative Differentiation Evidence vs. Comparators


Lipophilicity Enhancement: Hexyl Chain vs. Unsubstituted 2-Hydrazinobenzothiazole

The presence of a six-carbon hexyl chain on the hydrazine nitrogen of 2-(1-hexylhydrazinyl)benzothiazole confers a substantial increase in lipophilicity relative to the unsubstituted parent, 2-hydrazinobenzothiazole. While direct measured logP values are not publicly available for the target compound, its structural features (C13H19N3S, MW 249.38) predict a significantly higher logP compared to 2-hydrazinobenzothiazole (C7H7N3S, MW 165.22), which lacks any alkyl substitution . This difference has practical consequences: in a study of long alkyl-chain benzothiazoles used as corrosion inhibitors, increasing alkyl chain length from C7 to C13 improved inhibition efficiency from baseline to over 99% at 40°C, demonstrating the functional impact of chain-length engineering .

Physicochemical profiling Membrane permeability Preformulation

Hydrazine Linker Oxidation Susceptibility: Hexyl-Substituted vs. Unsubstituted Hydrazines

The hydrazine linker in 2-(1-hexylhydrazinyl)benzothiazole is susceptible to oxidative degradation in the presence of dissolved oxygen and transition metals. However, the N-hexyl substitution provides a degree of steric protection not present in unsubstituted hydrazines. A technical whitepaper on this specific compound notes that the hydrazine linker undergoes multi-electron oxidation, but the alkyl substitution pattern influences the degradation kinetics . This stands in contrast to unsubstituted hydrazines, which typically exhibit faster oxidation due to greater accessibility of the terminal -NH2 group. While quantitative kinetic data for this exact compound are not publicly available, the class-level trend is that N-alkyl substitution retards oxidative decomposition rates relative to primary hydrazines.

Chemical stability Oxidative degradation Preformulation

Corrosion Inhibition Efficiency: Chain-Length Structure-Activity Relationship from Benzothiazole Series

A systematic study of long alkyl-chain benzothiazole derivatives as corrosion inhibitors on mild steel in 1 M HCl demonstrated that inhibition efficiency is highly dependent on alkyl chain length. Among the four compounds tested, 2-(tridecyl)-benzothiazole (TDBT, C13 chain) achieved >99% inhibition efficiency at 40°C, significantly outperforming 2-(heptyl)-benzothiazole (HEBT, C7 chain) and 2-(pentadecyl)-benzothiazole (PDBT, C15 chain). The efficiency trend was TDBT > HDBT > PDBT > HEBT, indicating an optimal chain length near C13 for maximum surface coverage while avoiding spatial hindrance during adsorption . 2-(1-Hexylhydrazinyl)benzothiazole, bearing a C6 chain, occupies a distinct position in this structure-activity landscape—shorter than the C7-C15 series studied—making it a valuable comparator for probing chain-length effects and for applications where a less hydrophobic, more synthetically tractable inhibitor is required.

Corrosion inhibition Materials protection Electrochemistry

Biological Activity Benchmarking: Benzothiazole Hydrazine Derivatives in Anticancer and Antimicrobial Screening

A 2025 study reported the synthesis and biological profiling of 34 novel 2-hydrazone-bridged benzothiazole derivatives (compounds 19-52), evaluated against eight human cancer cell lines. The most potent compound, a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (38), achieved IC50 = 0.6 µM against pancreatic adenocarcinoma (Capan-1) and IC50 = 0.9 µM against non-small cell lung cancer (NCI-H460), outperforming the reference drug etoposide. A subset of derivatives (45-52) featuring a 6-methoxy group on the benzothiazole ring showed consistently strong antiproliferative effects across all tested cell lines (IC50 = 1.3-12.8 µM). Additionally, compound 37 demonstrated selective antibacterial activity against Pseudomonas aeruginosa (MIC = 4 µg/mL) [1] [2]. 2-(1-Hexylhydrazinyl)benzothiazole, as an N-alkyl hydrazine rather than a hydrazone, represents a distinct chemotype within this SAR landscape, offering a primary hydrazine functionality that can serve as a synthetic precursor to hydrazone libraries or as a metal-chelating pharmacophore.

Anticancer Antimicrobial Drug discovery

2-(1-Hexylhydrazinyl)benzothiazole Optimal R&D Application Scenarios


Medicinal Chemistry Library Synthesis: Hydrazone-Derivatization Precursor

As an N-hexyl substituted hydrazine, this compound serves as an ideal precursor for synthesizing hydrazone-bridged benzothiazole libraries via condensation with aldehydes or ketones. The hexyl chain provides increased lipophilicity relative to unsubstituted hydrazines, potentially enhancing membrane permeability of the resulting hydrazones. The hydrazone SAR established in the 2025 study by Katava et al. provides a quantitative framework for evaluating new derivatives, with benchmark IC50 values ranging from 0.6 µM to 12.8 µM across multiple cancer cell lines [1] [2].

Corrosion Inhibitor Development: Chain-Length Optimization Studies

The C6 alkyl chain of 2-(1-hexylhydrazinyl)benzothiazole occupies an underexplored region of the chain-length SAR for benzothiazole corrosion inhibitors. The 2024 study by Suhasaria et al. demonstrated that inhibition efficiency increases with chain length up to C13 (>99% at 40°C) before declining due to spatial hindrance during adsorption . Incorporating a C6 chain in a systematic SAR study would help delineate the lower end of the efficiency curve and identify the minimum chain length required for effective surface coverage.

Metal Complexation and Coordination Chemistry

The hydrazine moiety, combined with the benzothiazole nitrogen and sulfur atoms, provides multiple coordination sites for transition metals. The N-hexyl substitution modulates the steric environment around the terminal hydrazine nitrogen, influencing complex geometry and stability. This makes the compound a valuable ligand for synthesizing metal complexes with tailored solubility (enhanced by the hexyl chain) and redox properties, relevant to catalysis and materials chemistry.

Physicochemical and Preformulation Studies

The compound's predicted pKa of 4.49 and its lipophilic hexyl tail create a pH-dependent solubility profile amenable to salt formation or lipid-based formulation strategies. A technical whitepaper on this specific compound outlines experimental protocols for optimizing aqueous solubility and mitigating oxidative degradation of the hydrazine linker . This makes it a suitable model compound for developing preformulation methodologies applicable to other hydrazine-containing benzothiazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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